2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound (hereafter referred to as Compound A) features a central imidazole ring substituted at the 1-position with a 3,5-dimethylphenyl group and at the 2-position with a sulfanyl bridge connected to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-fluorophenyl group. Its structure is optimized for interactions with biological targets, particularly enzymes like urease, as evidenced by cryo-EM studies showing analogs binding to Helicobacter pylori urease .
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-9-14(2)11-15(10-13)23-8-7-21-19(23)25-12-18(24)22-17-6-4-3-5-16(17)20/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYEBZLTPINBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves several steps. One common synthetic route includes the reaction of 3,5-dimethylphenylamine with glyoxal and ammonia to form the imidazole ring . This intermediate is then reacted with 2-fluorophenylacetic acid in the presence of a suitable catalyst to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 4 µg/mL |
| Vancomycin-resistant Enterococcus faecium | 8 µg/mL |
These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | Cytotoxicity (%) |
|---|---|
| A549 (lung cancer) | 35% at 50 µM |
| Caco-2 (colon cancer) | 53% at 50 µM |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of imidazole compounds, including this specific compound, were effective against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
- Cytotoxicity Assessment : Another research article explored the cytotoxic effects of various imidazole derivatives on multicellular spheroids, revealing that this compound significantly reduced cell viability in resistant cancer cell lines compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . For example, it can inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The acetamide nitrogen’s substituent significantly influences target affinity and pharmacokinetics:
The 2-fluorophenyl substituent may induce steric hindrance compared to the 4-fluoro analog, affecting target binding .
Variations in the Imidazole Substituents
The imidazole ring’s 1-position substituent modulates steric and electronic properties:
Key Insight : The 3,5-dimethylphenyl group in Compound A provides steric bulk and electron-donating effects, balancing lipophilicity and target affinity. Sulfonyl-containing analogs (e.g., NAAB-503) exhibit higher polarity, which may improve solubility but reduce bioavailability .
Physicochemical and Structural Comparisons
Crystallographic and computational data reveal substituent effects:
- Crystal Packing : Meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) influence molecular geometry. For example, 3,5-dimethylphenyl-2,2,2-trichloro-acetamide forms asymmetric units with two molecules, suggesting robust intermolecular interactions .
- logP and Solubility : Compound A (logP 4.40) is more lipophilic than sulfamoyl analogs (e.g., Compound 7, logP ~3.5), favoring passive diffusion across membranes .
Biological Activity
The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS Number: 851468-05-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features an imidazole ring linked to a sulfanyl group and an acetamide moiety substituted with a fluorophenyl group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including those similar to this compound. The compound has shown promising results against various strains of bacteria and fungi. For instance, derivatives of imidazole have been reported to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Microorganism | Activity |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition |
| Vancomycin-resistant Enterococcus faecium | Significant inhibition |
| Candida auris | Greater than fluconazole |
The mechanism by which imidazole derivatives exert their antimicrobial effects often involves interference with microbial cell wall synthesis or function. Specifically, the presence of the imidazole ring is critical for binding to target sites within bacterial cells, leading to disruption of essential cellular processes .
Receptor Interactions
The compound's structural features suggest potential interactions with various biological receptors. Notably, compounds containing imidazole rings have been studied as positive allosteric modulators (PAMs) of GABA-A receptors. This interaction is significant as it may lead to anxiolytic and sedative effects, making such compounds candidates for further research in neuropharmacology .
Study 1: Antimicrobial Efficacy
In a controlled study examining the efficacy of several imidazole derivatives against resistant bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a potential candidate for development into a therapeutic agent targeting resistant infections.
Study 2: Receptor Modulation
A separate investigation into the pharmacological profile of related compounds indicated that modifications in the acetamide side chain could enhance binding affinity to GABA-A receptors. This suggests that further structural optimization of this compound could yield more potent neuroactive agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
